molecular formula C10H19KO3 B8019150 Potassium;2-(2-ethylhexoxy)acetate

Potassium;2-(2-ethylhexoxy)acetate

Cat. No.: B8019150
M. Wt: 226.35 g/mol
InChI Key: HQEBPMHXOMXFEN-UHFFFAOYSA-M
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Description

Potassium;2-(2-ethylhexoxy)acetate is an organic compound with the chemical formula C10H19KO3. It is a potassium salt of 2-(2-ethylhexoxy)acetic acid. This compound is known for its applications in various industrial processes, particularly as a surfactant and emulsifying agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium;2-(2-ethylhexoxy)acetate can be synthesized through the reaction of 2-ethylhexanol with acetic acid to form 2-ethylhexyl acetate, which is then reacted with potassium hydroxide or potassium carbonate to yield the final product .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale reactions using similar methods. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Potassium;2-(2-ethylhexoxy)acetate primarily undergoes substitution reactions due to the presence of the acetate group. It can also participate in esterification and hydrolysis reactions.

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve nucleophiles such as alkoxides or amines under basic conditions.

    Esterification: This reaction typically requires an acid catalyst and an alcohol.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.

Major Products

The major products formed from these reactions include various esters and alcohols, depending on the specific reagents and conditions used.

Scientific Research Applications

Potassium;2-(2-ethylhexoxy)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Potassium;2-(2-ethylhexoxy)acetate involves its ability to reduce surface tension and stabilize emulsions. It interacts with both hydrophilic and hydrophobic molecules, allowing it to form micelles and other structures that facilitate the mixing of otherwise immiscible substances.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium;2-(2-ethylhexoxy)acetate is unique due to its dual functionality as both a surfactant and an emulsifying agent. This makes it particularly valuable in applications requiring the stabilization of emulsions and the reduction of surface tension.

Properties

IUPAC Name

potassium;2-(2-ethylhexoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3.K/c1-3-5-6-9(4-2)7-13-8-10(11)12;/h9H,3-8H2,1-2H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEBPMHXOMXFEN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COCC(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19KO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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